

Unraveling the Molecular Mechanisms of (R)-Methyl 3-hydroxydecanoate: A Technical Guide

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Compound of Interest

Compound Name: (R)-Methyl 3-hydroxydecanoate

Cat. No.: B017099

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the mechanism of action of **(R)-Methyl 3-hydroxydecanoate** are limited. This guide infers its potential mechanisms based on the well-documented biological activities of its parent compound, (R)-3-hydroxydecanoic acid, also known as Myrmicacin.

Core Biological Activities: A Triad of Therapeutic Potential

(R)-Methyl 3-hydroxydecanoate, as the methyl ester of (R)-3-hydroxydecanoic acid, is anticipated to share or be readily metabolized to its parent compound, which exhibits a range of biological activities. The primary activities of (R)-3-hydroxydecanoic acid include antimicrobial, anti-cancer, and anti-inflammatory effects.

Antimicrobial Activity

(R)-3-hydroxydecanoic acid demonstrates notable activity against a spectrum of bacteria and fungi.[1] The primary proposed mechanism of its antimicrobial action is the disruption of the cell membrane integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

Anti-Cancer Activity

While (R)-3-hydroxydecanoic acid alone has shown some anti-proliferative effects, its anti-cancer potential is significantly enhanced when conjugated with peptides. For instance, its conjugation with the DP18L peptide has been shown to boost its efficacy against cancer cells. [3][4] A recent study on the related compound, 3-hydroxydodecanoic acid, has shed light on a potential signaling pathway, suggesting that it induces a potent anti-tumor immune response through the GPR84 receptor. This activation leads to enhanced CD8+ T cell infiltration and cytotoxicity within the tumor microenvironment. [5][6] It is plausible that (R)-3-hydroxydecanoic acid may act through a similar G-protein coupled receptor-mediated pathway to exert its anti-tumor effects.

Anti-inflammatory Activity

(R)-3-hydroxydecanoic acid has been observed to possess anti-inflammatory properties. It can inhibit the production of key inflammatory mediators. Specifically, it has been shown to reduce the expression of tumor necrosis factor-alpha (TNF- α) and cyclooxygenase-2 (COX-2). [7] Furthermore, it may modulate the activity of the transient receptor potential vanilloid 1 (TRPV1), a key player in pain and inflammation signaling. [7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 3-hydroxydecanoic acid.

Table 1: Antimicrobial Activity of 3-Hydroxydecanoic Acid (Myrmicacin)

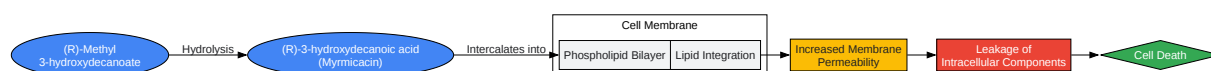
Microorganism	Minimum Inhibitory Concentration (MIC) ($\mu\text{g/mL}$)	Reference
Aspergillus fumigatus	50 - 100	[1]
Penicillium roqueforti	5 - 50	[1]
Rhodotorula mucilaginosa	10 - 50	[1]
Various Yeasts	10 - 100	[1]

Note: Data is for racemic 3-hydroxydecanoic acid.

Signaling Pathways and Mechanisms of Action

Proposed Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action for 3-hydroxy fatty acids like (R)-3-hydroxydecanoic acid is the disruption of the bacterial or fungal cell membrane.

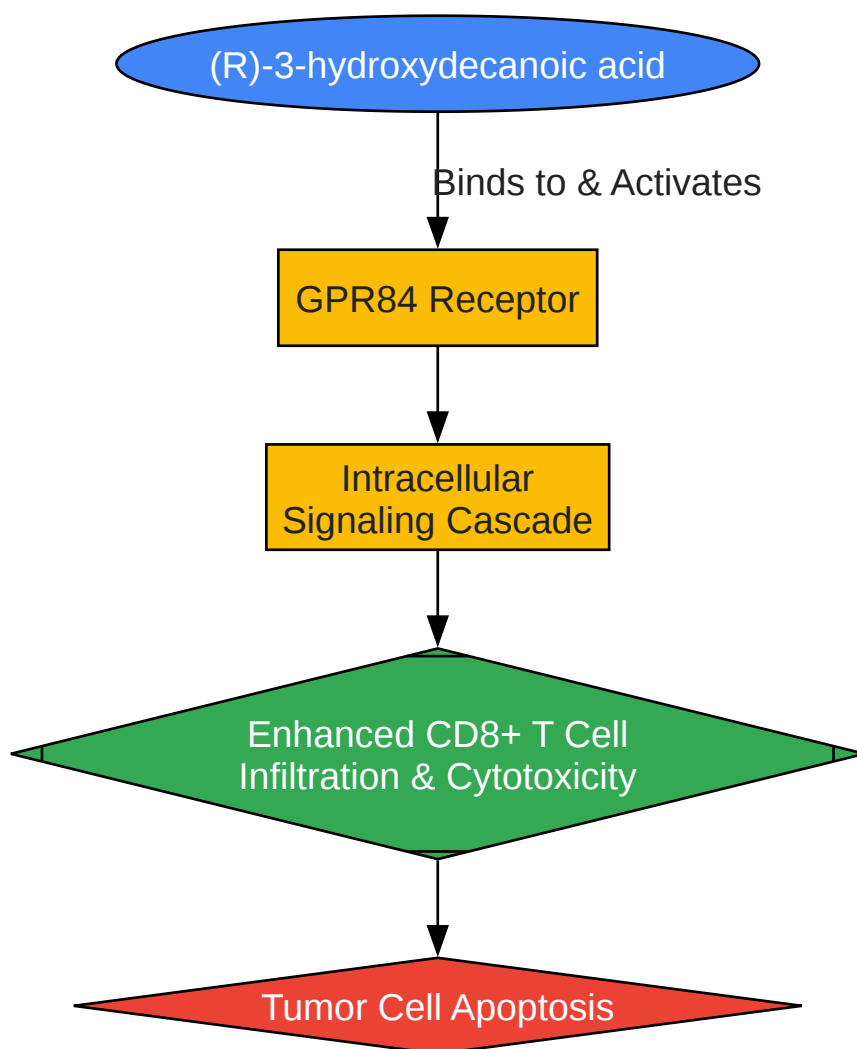


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Caption: Proposed antimicrobial mechanism of (R)-3-hydroxydecanoic acid via cell membrane disruption.

Postulated Anti-Cancer Signaling Pathway

Based on findings for the related 3-hydroxydodecanoic acid, a plausible anti-cancer mechanism for (R)-3-hydroxydecanoic acid involves the activation of the GPR84 receptor, leading to an enhanced anti-tumor immune response.



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Caption: Postulated GPR84-mediated anti-tumor immune response pathway for (R)-3-hydroxydecanoic acid.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[8][9][10][11]

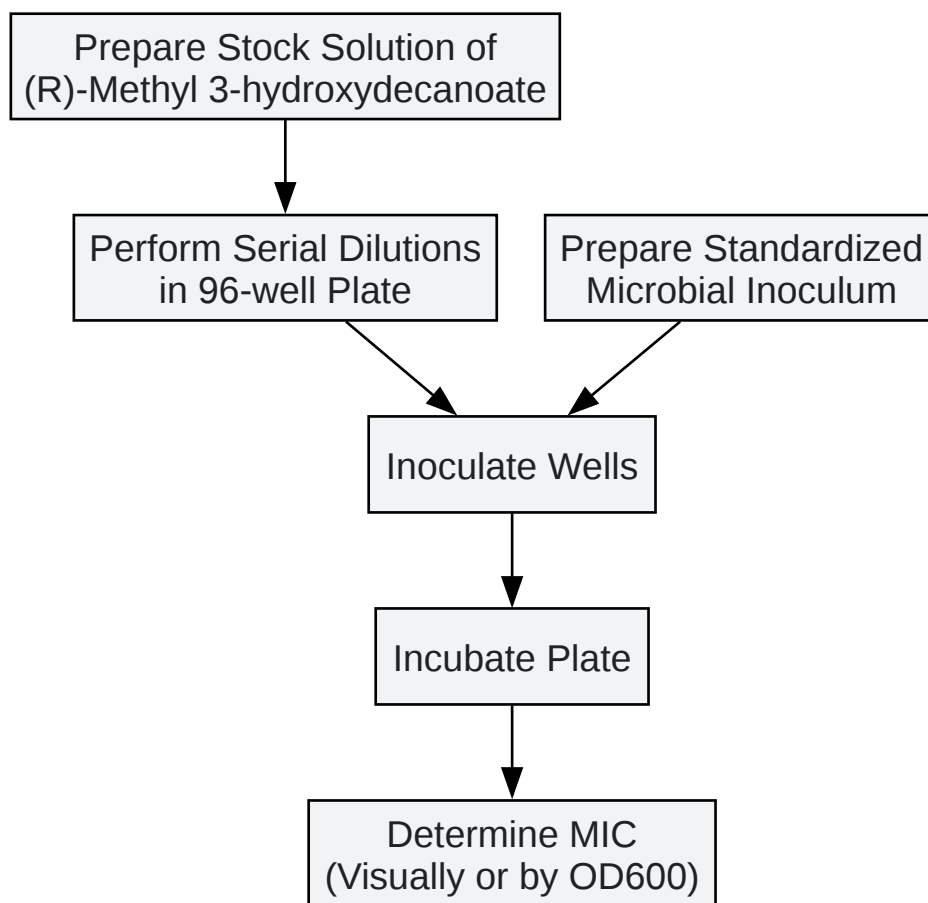
Objective: To determine the lowest concentration of **(R)-Methyl 3-hydroxydecanoate** that inhibits the visible growth of a microorganism.

Materials:

- **(R)-Methyl 3-hydroxydecanoate**
- Test microorganism (e.g., *Staphylococcus aureus*, *Candida albicans*)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Spectrophotometer
- Incubator

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **(R)-Methyl 3-hydroxydecanoate** in a suitable solvent (e.g., DMSO) and sterilize by filtration.
- **Serial Dilutions:** In a 96-well plate, perform serial two-fold dilutions of the stock solution with sterile broth to achieve a range of desired concentrations.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
- **Inoculation:** Inoculate each well containing the diluted compound and control wells (broth only, and broth with inoculum but no compound) with the prepared microbial suspension.
- **Incubation:** Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.^{[12][13][14][15][16]}

Objective: To evaluate the effect of **(R)-Methyl 3-hydroxydecanoate** on the viability of cancer cells.

Materials:

- **(R)-Methyl 3-hydroxydecanoate**
- Cancer cell line (e.g., MCF-7, HeLa)

- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **(R)-Methyl 3-hydroxydecanoate** and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated control wells.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Bacterial Cell Membrane Disruption Assay

This protocol provides a method to assess the membrane-damaging effects of an antimicrobial agent.^{[17][18][19]}

Objective: To determine if **(R)-Methyl 3-hydroxydecanoate** disrupts the bacterial cell membrane.

Materials:

- **(R)-Methyl 3-hydroxydecanoate**
- Bacterial strain (e.g., E. coli, S. aureus)
- Phosphate-buffered saline (PBS)
- Fluorescent dyes for membrane integrity (e.g., Propidium Iodide and SYTO 9)
- Fluorometer or fluorescence microscope

Procedure:

- **Bacterial Culture:** Grow the bacterial strain to the mid-logarithmic phase.
- **Cell Preparation:** Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density.
- **Compound Treatment:** Treat the bacterial suspension with different concentrations of **(R)-Methyl 3-hydroxydecanoate**. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
- **Staining:** After a short incubation period, add the fluorescent dyes (Propidium Iodide and SYTO 9) to the bacterial suspensions.
- **Analysis:** Analyze the fluorescence of the samples. SYTO 9 will stain all bacterial cells (green fluorescence), while Propidium Iodide can only enter cells with compromised membranes, staining their DNA (red fluorescence). An increase in the red fluorescence signal indicates membrane disruption. This can be quantified using a fluorometer or visualized using a fluorescence microscope.

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